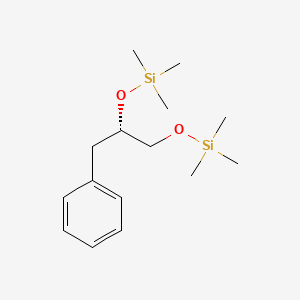
Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate is a chemical compound with the molecular formula C14H26O8 It is characterized by its unique structure, which includes multiple ether linkages and ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate typically involves the esterification of a suitable diacid with methanol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid and methanol.
Oxidation: The compound can be oxidized to form more oxidized derivatives, depending on the reagents and conditions used.
Substitution: The ether linkages can participate in substitution reactions, particularly under nucleophilic conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic media.
Substitution: Nucleophiles such as alkoxides or thiolates can be used to substitute the ether linkages under appropriate conditions.
Major Products Formed
Hydrolysis: Yields the corresponding diacid and methanol.
Oxidation: Produces oxidized derivatives, which may include carboxylic acids or aldehydes.
Substitution: Results in the formation of substituted ethers or thioethers, depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of polymers and materials with specific properties.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and tissue engineering.
Medicine: Explored for its use in the formulation of pharmaceuticals, particularly as a solubilizing agent for poorly soluble drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate depends on its specific application. In drug delivery systems, for example, the compound may interact with biological membranes to facilitate the transport of therapeutic agents. The ether and ester linkages in the molecule can also undergo hydrolysis in biological environments, releasing the active components in a controlled manner.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 4,7,10,13-tetraoxapentadecane-1,15-dioate
- Dimethyl 4,7,10,13-tetraoxaoctadecane-1,18-dioate
- Dimethyl 4,7,10,13-tetraoxanonadecane-1,19-dioate
Uniqueness
Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate is unique due to its specific chain length and the presence of multiple ether and ester linkages. This structure imparts distinct physical and chemical properties, such as solubility and reactivity, which can be tailored for specific applications. Compared to its analogs, this compound may offer advantages in terms of stability, biocompatibility, and ease of synthesis.
Propriétés
Numéro CAS |
61633-18-9 |
|---|---|
Formule moléculaire |
C14H26O8 |
Poids moléculaire |
322.35 g/mol |
Nom IUPAC |
methyl 3-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C14H26O8/c1-17-13(15)3-5-19-7-9-21-11-12-22-10-8-20-6-4-14(16)18-2/h3-12H2,1-2H3 |
Clé InChI |
INVMPVBPAXMLOY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCOCCOCCOCCOCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14590136.png)
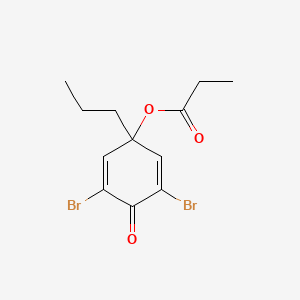
![1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one](/img/structure/B14590146.png)
![6-Propyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14590153.png)
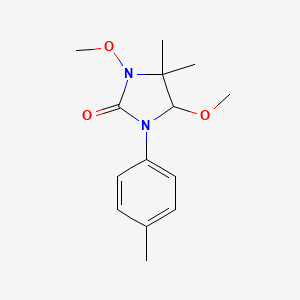
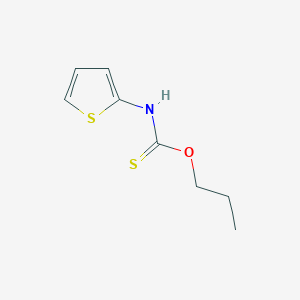
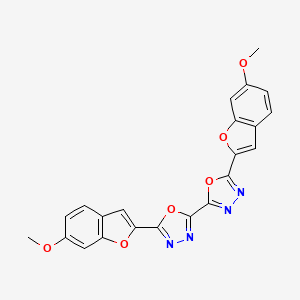
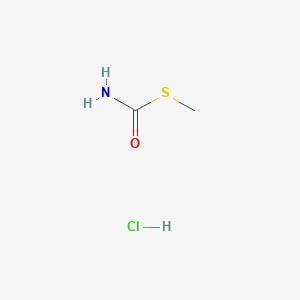
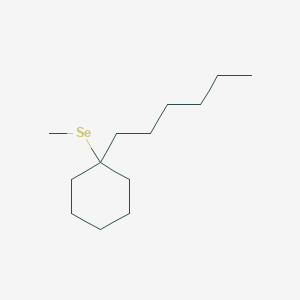
![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)


